1-Benzyl-4-[3-(5-cyclohexyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]piperazine
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Overview
Description
1-Benzyl-4-[3-(5-cyclohexyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]piperazine is a complex organic compound that features a piperazine ring substituted with a benzyl group and a sulfonyl group linked to a methoxybenzenesulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4-[3-(5-cyclohexyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]piperazine typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using dehydrating agents or catalysts.
Introduction of the sulfonyl group: This step involves sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Attachment of the benzyl group: This can be done through nucleophilic substitution reactions, where a benzyl halide reacts with the piperazine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-4-[3-(5-cyclohexyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the oxadiazole ring can produce various reduced heterocycles.
Scientific Research Applications
1-Benzyl-4-[3-(5-cyclohexyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]piperazine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-[3-(5-cyclohexyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]piperazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-4-[3-(5-methoxy-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]piperazine
- 1-Benzyl-4-[3-(5-cyclohexyl-1,2,4-thiadiazol-3-YL)-4-methoxybenzenesulfonyl]piperazine
Uniqueness
1-Benzyl-4-[3-(5-cyclohexyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]piperazine is unique due to the presence of the cyclohexyl group on the oxadiazole ring, which can impart distinct steric and electronic properties
Properties
IUPAC Name |
3-[5-(4-benzylpiperazin-1-yl)sulfonyl-2-methoxyphenyl]-5-cyclohexyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O4S/c1-33-24-13-12-22(18-23(24)25-27-26(34-28-25)21-10-6-3-7-11-21)35(31,32)30-16-14-29(15-17-30)19-20-8-4-2-5-9-20/h2,4-5,8-9,12-13,18,21H,3,6-7,10-11,14-17,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLYYCITLABRNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3)C4=NOC(=N4)C5CCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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